Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
Overview
Description
It was initially derived from the yeast Streptomyces clavifer and is currently synthesized using recombinant genetic technology . This compound has garnered significant interest due to its potential as a potent inhibitor of melanin formation, making it a valuable ingredient in cosmetic and dermatological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonapeptide-1 (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Nonapeptide-1 (acetate) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification . The crude peptide is first purified using a reverse-phase polymer column to remove impurities. It is then converted from trifluoroacetic acid type to acetic acid type using a weak anion exchange column . This method ensures high purity and yield, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nonapeptide-1 (acetate) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: HOBt/DCC or DMAP/DCC are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups during synthesis.
Purification: HPLC is employed to achieve high purity.
Major Products Formed
The major product formed is Nonapeptide-1 (acetate) itself, with a purity of over 99% after purification .
Scientific Research Applications
Nonapeptide-1 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Industry: Utilized in cosmetic formulations to reduce skin pigmentation and improve skin tone.
Mechanism of Action
Nonapeptide-1 (acetate) exerts its effects by acting as an antagonist of the melanocortin-1 receptor (MC1R) . It competitively inhibits the binding of alpha-melanocyte-stimulating hormone (α-MSH) to MC1R, thereby reducing the production of melanin . This inhibition occurs through the interference with the action of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes .
Comparison with Similar Compounds
Nonapeptide-1 (acetate) is unique in its high selectivity for MC1R over other melanocortin receptors (MC3R, MC4R, and MC5R) . Similar compounds include:
Melanotan I: A non-selective agonist of melanocortin receptors, used to stimulate melanin production.
BMS-470539 dihydrochloride: A selective MC1R agonist with anti-inflammatory properties.
ACTH (1-17): An effective human melanocortin receptor agonist.
Nonapeptide-1 (acetate) stands out due to its potent inhibitory effects on melanin synthesis and its application in cosmetic products to reduce hyperpigmentation .
Properties
IUPAC Name |
ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTURLXGFPZQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558296 | |
Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118642-72-1 | |
Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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